3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(4-Amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic scaffold. The pyrido[2,3-d]pyrimidin-4(3H)-one core features a nitrogen-rich heterocyclic system, with a methyl group at position 2 and a 4-amino-3-fluorophenyl substituent at position 2. This structural framework is analogous to bioactive thieno- and furo-pyrimidinones but distinguishes itself through the pyridine ring substitution, which may enhance pharmacokinetic properties such as solubility and target binding affinity .
Properties
IUPAC Name |
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-8-18-13-10(3-2-6-17-13)14(20)19(8)9-4-5-12(16)11(15)7-9/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPXSVYTDCCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-3-fluorobenzaldehyde with 2-methylpyridine-3-carboxylic acid under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Core Structural Features and Reactivity
The compound 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one features:
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A fused pyrido[2,3-d]pyrimidin-4(3H)-one core.
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A 2-methyl substituent.
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A 3-(4-amino-3-fluorophenyl) group.
Key reactive sites include the pyrimidinone lactam, the electron-deficient fluorophenyl ring, and the primary amino group.
2.1. Nucleophilic Substitution
The pyrimidinone scaffold is susceptible to nucleophilic attack at C2 and C4 positions. For example:
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Reaction with amines : Analogous compounds (e.g., pyrido[2,3-d]pyrimidin-4-ones) react with hydrazine to form hydrazinyl derivatives, as seen in the synthesis of antimicrobial agents .
Example:This reaction is driven by the electrophilic nature of the pyrimidinone carbonyl group.
2.2. Cyclocondensation Reactions
The core participates in cyclocondensation with aldehydes or ketones. For instance:
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Knoevenagel condensation : In pyrido[2,3-d]pyrimidine syntheses, aldehydes react with thiobarbituric acid to form fused rings under acidic conditions .
3.1. Electrophilic Aromatic Substitution
The fluorophenyl group’s electron deficiency (due to -F and -NH) directs substitution to specific positions:
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Amino group activation : The -NH group activates the para position for electrophilic substitution (e.g., nitration or halogenation) .
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Fluorine effects : The -F group deactivates the ring but can participate in hydrogen bonding, influencing regioselectivity.
3.2. Diazotization and Coupling
The primary aromatic amine (-NH) undergoes diazotization in acidic media, enabling coupling reactions:
Such reactions are critical for generating bioconjugates or dyes .
4.1. Oxidation
The methyl group at C2 can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO/H):
This modification enhances solubility and bioactivity .
4.2. Halogenation
Free radical bromination (NBS/light) may occur at the methyl group, yielding brominated intermediates for cross-coupling .
Comparative Reactivity in Antimicrobial Analogues
Modifications to the 4-amino-3-fluorophenyl group significantly impact biological activity:
Stability Under Acidic/Basic Conditions
Scientific Research Applications
3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones
- Example: 5-(4-Methylphenyl)-3-(oxolan-2-ylmethyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4(3H)-one (CAS: 793716-03-7) Substituents: 4-methylphenyl at position 5, tetrahydrofuranmethyl at position 3, and a sulfhydryl group at position 2. Activity: Derivatives with azepine fragments (e.g., in ) enhance melanin synthesis in murine B16 cells, while others show fungicidal activity (e.g., 92% inhibition of Colletotrichum gossypii at 50 mg/L for compound 6h) .
Furo[2,3-d]pyrimidin-4(3H)-ones
- Example: 5-Ethoxycarbonyl-6-methyl-2-(morpholin-4-yl)-3-phenylfuro[2,3-d]pyrimidin-4(3H)-one (6c) Substituents: Ethoxycarbonyl and methyl groups at positions 5/6, morpholino at position 2, and phenyl at position 3. Activity: These compounds are synthesized via efficient one-pot methods but lack explicit biological data in the evidence . Key Difference: The furan oxygen may increase polarity compared to pyrido or thieno analogues, affecting membrane permeability.
Pyrido[3,4-d]pyrimidin-4(3H)-ones
- Example: 8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54m) Substituents: Difluorophenyl-piperidine moiety linked via a pyrazole-ethyl chain.
Structure-Activity Relationships (SAR)
Position 2 Substituents: Methyl groups (as in the target compound) may enhance metabolic stability compared to bulkier groups (e.g., morpholino in furo derivatives). Sulfhydryl or alkylamino groups in thieno derivatives correlate with fungicidal activity .
Position 3 Aromatic Substituents :
- Electron-withdrawing groups (e.g., 3-fluoro in the target compound) improve binding to hydrophobic enzyme pockets.
- Chlorophenyl or difluorophenyl groups in related compounds enhance cytotoxicity .
Core Heteroatoms: Pyrido cores (vs. thieno/furo) may improve solubility due to increased nitrogen content, critical for oral bioavailability.
Biological Activity
The compound 3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The structure of this compound can be analyzed through its functional groups which include an amino group and a fluorinated phenyl ring. The synthesis typically involves multi-step organic reactions, often utilizing techniques such as condensation and cyclization.
Synthesis Overview
- Starting Materials : Aryl isocyanates, amines, and pyrimidine derivatives.
- Reactions : Tandem aza-Wittig reactions and annulation processes are commonly employed to construct the pyrido[2,3-d]pyrimidine framework.
Antiviral Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiviral activity. For instance, compounds with similar structures have been shown to inhibit viral replication by targeting nucleotide biosynthesis pathways. The inhibition of these pathways is crucial as they are essential for both host cell metabolism and viral propagation .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Studies have demonstrated that certain pyrido[2,3-d]pyrimidine derivatives inhibit cell proliferation in various cancer cell lines. For example, a related compound was found to significantly reduce the growth of A431 vulvar epidermal carcinoma cells . The mechanism often involves interference with kinase activity or other critical signaling pathways associated with tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Variations in substituents on the pyrido[2,3-d]pyrimidine core can lead to significant changes in potency. For instance:
| Compound | IC50 (μM) | Description |
|---|---|---|
| 4-CPPC | 47 ± 7.2 | Positive control for MIF2 inhibition |
| R110 | 15 ± 0.8 | Base compound for modifications |
| 3b | 7.2 ± 0.6 | Bromo-substituted analogue with enhanced potency |
| 3i | 2.6 ± 0.2 | Most potent derivative with CF3 group |
These findings highlight how specific modifications can enhance or diminish the biological activity of the parent compound .
Case Studies
- Antiviral Activity Against Hepatitis E Virus (HEV) : A study profiling various pharmacological inhibitors found that targeting the pyrimidine biosynthesis pathway resulted in potent anti-HEV activity . This suggests that similar compounds could be developed for antiviral therapies.
- Anticancer Activity in Cell Lines : The effectiveness of pyrido[2,3-d]pyrimidines was evaluated against several cancer cell lines. The results indicated that these compounds could inhibit cell migration and invasion, making them promising candidates for further development in cancer therapeutics .
Q & A
Q. Table 1. Key Synthetic Parameters for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | DMF-POCl₃, 80°C, 3 h | 75–90 | |
| Aryl substitution | KI, DMF, reflux, 4 h | 60–85 | |
| Crystallization | Ethanol/water (7:3), slow cooling | 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
